molecular formula C8H16N2O3 B2935270 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid CAS No. 954253-72-6

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

Cat. No.: B2935270
CAS No.: 954253-72-6
M. Wt: 188.227
InChI Key: QVBKHFOBFVWKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methyl-2-aminopropanoic acid with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methyl-2-aminopropanoic acid+Propyl isocyanate2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid\text{2-Methyl-2-aminopropanoic acid} + \text{Propyl isocyanate} \rightarrow \text{this compound} 2-Methyl-2-aminopropanoic acid+Propyl isocyanate→2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-aminopropanoic acid: The parent compound, lacking the propylcarbamoyl group.

    N-Propylcarbamoyl-2-aminopropanoic acid: A similar compound with a different substitution pattern.

Uniqueness

2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

2-methyl-2-(propylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4-5H2,1-3H3,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBKHFOBFVWKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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